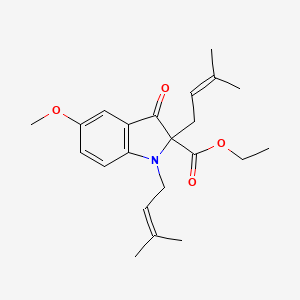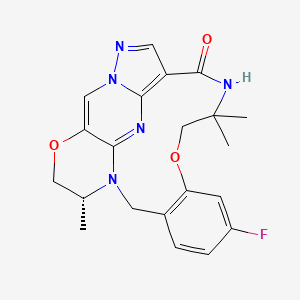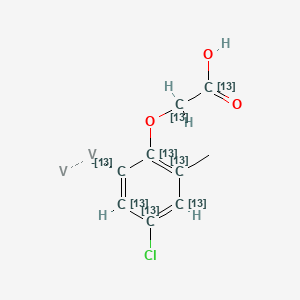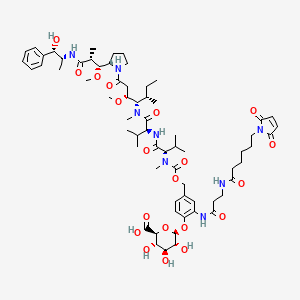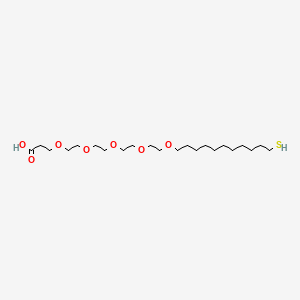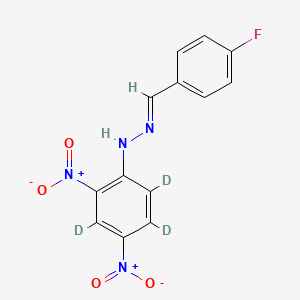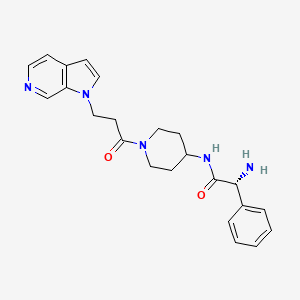
Bace1-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bace1-IN-8 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization The synthetic route may involve the use of various reagents and catalysts under controlled conditions to achieve the desired product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The goal is to produce the compound in sufficient quantities for clinical and commercial use while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bace1-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bace1-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Investigated for its role in modulating cellular processes related to amyloid precursor protein cleavage.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Wirkmechanismus
Bace1-IN-8 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides. The molecular targets involved include the catalytic aspartyl residues of BACE1, which are essential for its proteolytic function. By blocking these residues, this compound effectively reduces amyloid-beta generation and its associated neurotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Bace1-IN-8 in their function as BACE1 inhibitors. These include:
- Peiminine
- 27-Deoxywithaferin A
- Fucotriphlorethol A
- Phlorofucofuroeckol
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against BACE1. Compared to other inhibitors, it may offer improved selectivity and reduced off-target effects, making it a promising candidate for therapeutic development. Additionally, its chemical structure and functional groups contribute to its distinct pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C29H45N5O7 |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-1-hydroxy-2-(4-methylanilino)ethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H45N5O7/c1-5-8-22-27(39)32-21(23(35)17-31-19-12-10-18(2)11-13-19)9-6-7-16-41-29(3,4)25(28(40)33-22)34-26(38)20(30)14-15-24(36)37/h6-7,10-13,20-23,25,31,35H,5,8-9,14-17,30H2,1-4H3,(H,32,39)(H,33,40)(H,34,38)(H,36,37)/b7-6-/t20-,21-,22-,23+,25+/m0/s1 |
InChI-Schlüssel |
YDTHIGXAFROGAR-CTTVLEHMSA-N |
Isomerische SMILES |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)C)O |
Kanonische SMILES |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
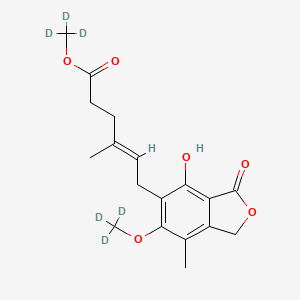
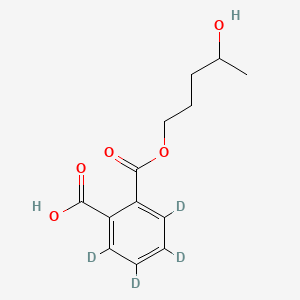
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)


